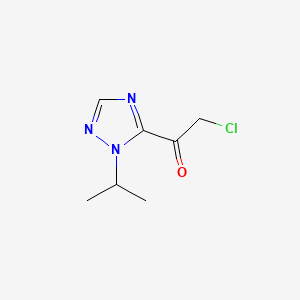
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic substitution of 2-chloro-1- (1-chlorocyclopropyl)ethanone and 1,2,4-triazole . This method is simple and efficient .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in various databases .Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives :
- Li De-liang (2010) discusses the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, a derivative of the compound , which was synthesized from chlorobenzene and chloroacetyl chloride (Li De-liang, 2010).
- H. Ji et al. (2017) describe the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, an agricultural fungicide (H. Ji et al., 2017).
Structural Analysis and Properties :
- A study by Liang-zhong Xu et al. (2005) on a related compound, 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, provides insights into the molecular structure and intermolecular interactions of such compounds (Liang-zhong Xu et al., 2005).
Applications in Medicine and Agriculture :
- M. Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, using a similar compound as an intermediate (M. Butters et al., 2001).
- Wei-yong Liu et al. (2010) synthesized novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, studying their UV-vis absorption and fluorescence spectra, indicating potential applications in material sciences or biochemistry (Wei-yong Liu et al., 2010).
Corrosion Inhibition :
- Q. Jawad et al. (2020) studied a triazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating the utility of such compounds in industrial applications (Q. Jawad et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . The derivatives of 1,2,4-triazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
2-chloro-1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5(2)11-7(6(12)3-8)9-4-10-11/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAHYQDYDBCHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744297 |
Source


|
| Record name | 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227958-34-0 |
Source


|
| Record name | 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B572986.png)
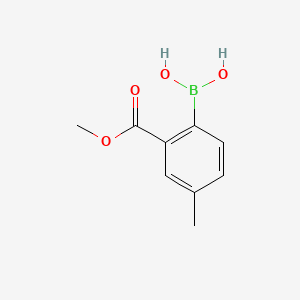
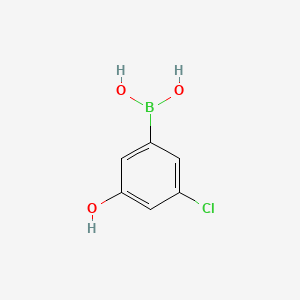
![8H-Indeno[1,2-d]thiazole-5-carboxylic acid](/img/structure/B572991.png)
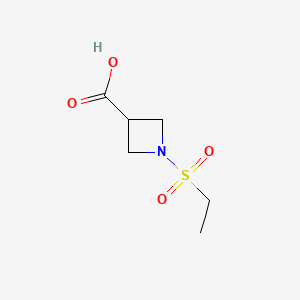
![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)
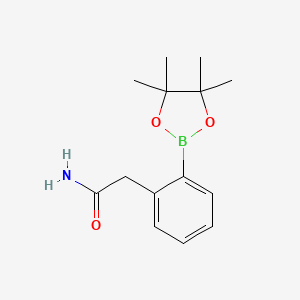
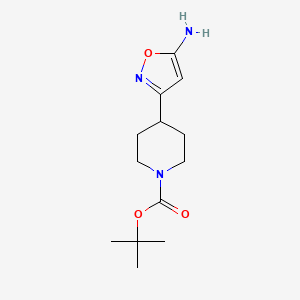
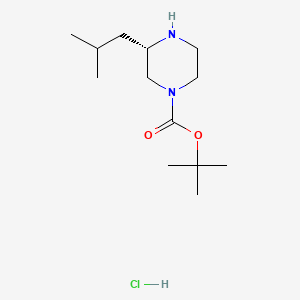
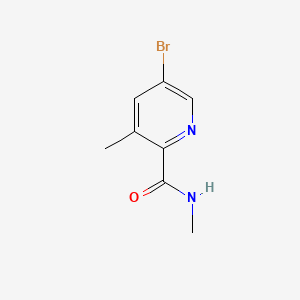
![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)
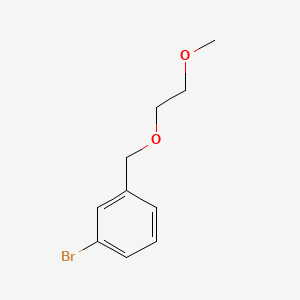

![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)